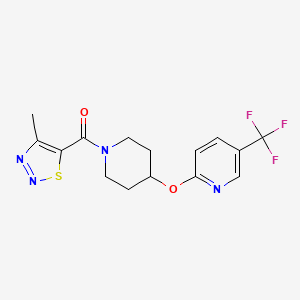

![molecular formula C22H25N7O2 B2529498 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034424-96-7](/img/structure/B2529498.png)

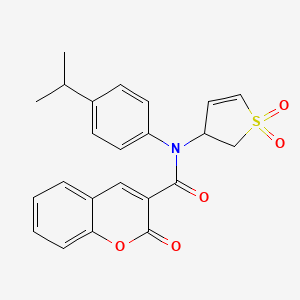

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as triazolo[4,3-b]pyridazine and pyrrolidine indicates potential pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the nucleophilic attack of 5-(dialkylamino)-2-aza-1,3-diene-1,1-dicarbonitriles by hydrazines or hydrazides can yield substituted [1,2,4]triazolo[1,5-a]pyrazines . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, involving key intermediates such as amines, hydrazines, and cyanopyrrolidines .

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic motifs that are known to contribute to the binding affinity and selectivity towards biological targets. The triazolo[4,3-b]pyridazine core is a fused heterocyclic system that can interact with various enzymes and receptors . The pyrrolidine rings present in the molecule are flexible and can adopt different conformations, which may be crucial for the biological activity .

Chemical Reactions Analysis

Compounds with similar structural features have been shown to undergo a variety of chemical reactions. For example, enaminones can react with amino-substituted heterocycles to form pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines . Additionally, the presence of active methylene compounds can lead to the formation of various substituted heterocycles . These reactions are indicative of the potential reactivity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can infer from related structures that it would exhibit moderate solubility in organic solvents and might have a significant molecular weight due to the presence of multiple ring systems . The compound's stability and reactivity would be influenced by the functional groups present, such as the carboxamide, which could participate in hydrogen bonding and other non-covalent interactions.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

The compound's relevance in cardiovascular research is highlighted in a study that investigates the synthesis and activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems. Among these, a compound with similar structural features demonstrated potent coronary vasodilating and antihypertensive activities, indicating the potential of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in cardiovascular applications (Sato et al., 1980).

Antimicrobial and Antioxidant Activities

Research on pyridine and fused pyridine derivatives, including compounds with structural similarities to the queried compound, has demonstrated antimicrobial and antioxidant activities. These findings suggest possible applications of this compound in developing antimicrobial and antioxidant agents (Flefel et al., 2018).

Antiproliferative Activity

A study focusing on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which are structurally related to the compound , demonstrated inhibition of endothelial and tumor cell proliferation. This suggests potential uses of this compound in cancer research and therapy (Ilić et al., 2011).

Synthesis and Applications in Organic Chemistry

Another study involved the synthesis and reactions of various heterocyclic compounds, including triazolo[4,3-a]pyridine derivatives, which are related to the compound . These synthesized compounds were evaluated for antimicrobial activities, indicating a broad range of potential applications in organic and medicinal chemistry (Farghaly, 2008).

Antihistaminic Activity

Research on fused pyridazines, including compounds structurally related to this compound, revealed their potential antihistaminic activity and inhibitory effects on eosinophil infiltration. This suggests possible applications in treating allergic conditions and atopic dermatitis (Gyoten et al., 2003).

Wirkmechanismus

Target of Action

The compound’s primary targets are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .

Mode of Action

The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair mechanism and cell growth, particularly in cancer cells .

Biochemical Pathways

The compound affects the DNA repair and cell growth pathways. By inhibiting PARP-1, it disrupts the DNA repair mechanism, leading to accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts cell growth and division, leading to cell death .

Pharmacokinetics

The compound’s ability to inhibit parp-1 and egfr suggests that it has sufficient bioavailability to reach its targets and exert its effects .

Result of Action

The compound’s action leads to significant molecular and cellular effects. It induces apoptosis (programmed cell death) in cancer cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . These changes contribute to the induction of apoptosis and the inhibition of cell growth .

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-14-3-4-18(9-15(14)2)28-11-16(10-21(28)30)22(31)24-17-7-8-27(12-17)20-6-5-19-25-23-13-29(19)26-20/h3-6,9,13,16-17H,7-8,10-12H2,1-2H3,(H,24,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXRBHJNKUMJGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

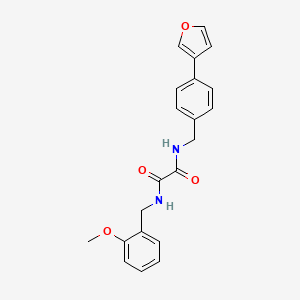

![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)